Obolactone

Übersicht

Beschreibung

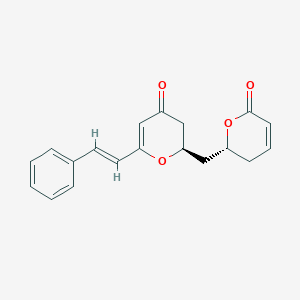

Obolactone (CAS: 712272-88-3; molecular formula: C₁₉H₁₈O₄) is a lactone compound characterized by a cyclic ester structure. It is commercially available as a research reagent, typically stored at -20°C in powder form, and is utilized in biochemical and pharmacological studies .

Vorbereitungsmethoden

The first efficient asymmetric synthesis of obolactone has been accomplished in 11 steps with a 15% overall yield. Key steps in this synthesis include Brown’s enantioselective allylation reactions and ring-closing metathesis reactions . The synthetic route involves the use of organometallic reagents or catalysts, such as carbonylation, carboxylation, and hydroacylation processes, to control and direct the efficiency and selectivity of the lactone ring formation .

Analyse Chemischer Reaktionen

Obolactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Obolactone serves as a model compound in the study of pyranone chemistry. Its unique structure allows researchers to explore new synthetic methodologies.

- Synthetic Methodologies : The synthesis of this compound has been achieved through various methods, including asymmetric allylation and ring-closing metathesis. Notably, a total synthesis was accomplished using Brown’s enantioselective allylation reactions, demonstrating its utility in developing new chemical reactions and pathways .

Table 1: Synthetic Routes for this compound

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Asymmetric Allylation | Brown's allylation | 15 |

| Ring-Closing Metathesis | Metathesis reactions | Variable |

| Total Synthesis | Multiple-step synthesis | 32 |

Biological Research Applications

This compound exhibits significant cytotoxicity against various cancer cell lines, making it a valuable compound in cancer research.

- Anticancer Properties : Studies have demonstrated that this compound has an IC50 value of 3 µM against nasopharyngeal carcinoma cells and 5.3 µM against Trypanosoma brucei, indicating its potential as an antineoplastic agent .

- Mechanism of Action : Molecular docking studies suggest that this compound may interact with α-tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell proliferation .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

|---|---|

| Nasopharyngeal Carcinoma | 3 |

| Trypanosoma brucei | 5.3 |

| KB Cell Line | Not specified |

Medical Applications

Due to its antineoplastic properties, this compound is being investigated for its potential use in developing new anticancer drugs.

- Drug Development : Ongoing research focuses on formulating this compound into drug candidates that can effectively target cancer cells while minimizing side effects associated with conventional chemotherapy .

Industrial Applications

This compound also finds applications as a fungicide and preservative in various industrial sectors.

- Fungicidal Properties : Its antifungal activity makes it suitable for use in agricultural practices to protect crops from fungal infections .

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Fungicide | Protects crops from fungal infections |

| Preservative | Extends shelf life of products |

Case Studies

- Anticancer Activity : A study published in the Journal of Natural Products highlighted the cytotoxic effects of this compound on several cancer cell lines, reinforcing its potential as a lead compound for drug development .

- Synthetic Methodology Development : Research conducted by Krishna and Srinivas demonstrated an effective synthetic route for this compound that could be replicated for similar compounds, showcasing its importance in organic synthesis .

Wirkmechanismus

The mechanism of action of obolactone involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to interfere with cellular processes essential for the proliferation and survival of cancer cells. The exact molecular targets and pathways involved are still under investigation, but its ability to induce cell death in cancer cells highlights its potential as an antineoplastic agent .

Vergleich Mit ähnlichen Verbindungen

This section compares Obolactone with two structurally related lactones: Obscurolide A1 and Obtusin . Both compounds share lactone functional groups but differ in molecular architecture and hypothesized biological roles.

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

Key Observations:

- Molecular Complexity: this compound and Obtusin share aromaticity, but this compound lacks the anthraquinone backbone of Obtusin, which may influence UV-vis absorption and redox activity .

- Solubility : this compound’s smaller size and hydrophobic aromatic rings likely reduce aqueous solubility compared to Obscurolide A1’s polar macrocycle .

Biologische Aktivität

Obolactone is a naturally occurring compound with significant biological activity, particularly noted for its anticancer, antimicrobial, and insecticidal properties. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is a dihydropyrone derivative isolated from the trunk bark of Cryptocarya obovata, a tropical plant found in Vietnam. The compound has garnered interest due to its unique molecular architecture and potential therapeutic applications. The synthesis of (+)-obolactone has been achieved through various methods, including asymmetric allylation and Prins cyclization, with notable yields reported in the literature.

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Asymmetric Allylation | Brown's allylation, oxidative cleavage | 14.5% |

| Prins Cyclization | Cyclization of alcohols | 4% |

| Keck Allylation | Multiple allylations and cyclization | 32% |

Anticancer Activity

This compound exhibits potent anticancer effects, particularly against nasopharyngeal carcinoma. Research indicates an IC50 value of approximately 3 µM , demonstrating its effectiveness at low concentrations. This activity is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Nasopharyngeal Carcinoma

A study conducted on nasopharyngeal carcinoma cells revealed that this compound treatment significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. It shows effectiveness against both bacterial and fungal strains, contributing to its potential use in treating infections.

- Antibacterial Activity : Effective against gram-positive bacteria with significant inhibition zones observed in agar diffusion tests.

- Antifungal Activity : Exhibits antifungal properties against common pathogenic fungi, making it a candidate for further research in antifungal therapies.

Insect Growth Inhibition

Beyond its antimicrobial and anticancer properties, this compound has been reported to inhibit insect growth. This activity suggests potential applications in pest control within agricultural settings.

Research Findings

Research indicates that this compound affects the hormonal regulation of insect growth, leading to developmental abnormalities. This property could be harnessed for developing eco-friendly insecticides.

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on recent studies:

| Activity Type | Target Organism/Cell Type | IC50/Effectiveness |

|---|---|---|

| Anticancer | Nasopharyngeal carcinoma | 3 µM |

| Antimicrobial | Gram-positive bacteria | Varies by strain |

| Antifungal | Various pathogenic fungi | Varies by strain |

| Insect Growth Inhibition | Insect larvae | Significant inhibition |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Obolactone in laboratory settings?

- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent system, catalyst). A typical protocol involves:

Reagent Preparation : Use high-purity precursors and anhydrous solvents to minimize side reactions.

Reaction Optimization : Conduct pilot reactions under varying conditions (e.g., 60–100°C, 12–24 hours) to identify optimal yields.

Purification : Employ column chromatography or recrystallization, followed by spectroscopic validation (NMR, IR) .

- Key Consideration : Reproducibility hinges on documenting deviations (e.g., moisture sensitivity) in supplementary materials .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).

- Spectroscopy : H/C NMR for structural confirmation; compare peaks with literature data .

- Elemental Analysis : Verify empirical formula alignment .

- Data Triangulation : Discrepancies in melting points or spectral data warrant re-isolation or impurity profiling .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize techniques based on research goals:

| Property | Technique | Key Parameters |

|---|---|---|

| Solubility | Phase-solubility analysis | Solvent polarity, temperature |

| Stability | Accelerated degradation studies | pH, light exposure, thermal stress |

| Crystallinity | XRD | Diffraction patterns |

- Statistical Validation : Use triplicate measurements to reduce instrumental error .

Advanced Research Questions

Q. How should conflicting data regarding this compound’s bioactivity be systematically analyzed?

- Methodological Answer : Address contradictions through:

Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., dose-dependent effects vs. assay variability) .

Experimental Replication : Control variables (e.g., cell line passage number, solvent used) to isolate confounding factors .

Statistical Modeling : Apply ANOVA or Bayesian inference to assess significance of outliers .

- Case Study : If cytotoxicity varies across studies, validate using standardized protocols (e.g., MTT assay under identical O levels) .

Q. What strategies are recommended for designing mechanistic studies to explore this compound’s interactions at the molecular level?

- Methodological Answer : Adopt a multi-disciplinary framework:

- In Silico Docking : Predict binding affinity to target proteins using tools like AutoDock .

- Kinetic Assays : Measure enzyme inhibition rates (e.g., IC values) under physiological conditions .

- Isotopic Labeling : Track metabolic pathways via C-labeled this compound in vitro .

- Hypothesis Testing : Formulate PICOT-style questions (Population, Intervention, Comparison, Outcome, Time) to structure experiments .

Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in biological systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations with wet-lab validation:

Parameterization : Use DFT calculations to derive charge distributions for MD force fields .

Validation : Compare predicted membrane permeability with in vitro Caco-2 cell assays .

Iterative Refinement : Adjust models based on discrepancies (e.g., logP vs. experimental partition coefficients) .

- Collaborative Workflow : Establish shared data repositories for cross-validation between computational and experimental teams .

Q. Guidelines for Addressing Data Gaps

- Literature Reviews : Systematically mine databases (e.g., PubMed, SciFinder) using Boolean operators to identify understudied aspects (e.g., "this compound AND pharmacokinetics NOT industrial") .

- Mixed-Methods Approaches : Pair quantitative assays (e.g., LC-MS quantification) with qualitative interviews to contextualize findings (e.g., researcher bias in data interpretation) .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-[(E)-2-phenylethenyl]-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGCMIUTMKVIG-WADNSWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.